Trihydrogen orthosilicate

Description

Structure

3D Structure

Properties

Molecular Formula |

H3O4Si- |

|---|---|

Molecular Weight |

95.11 g/mol |

IUPAC Name |

trihydroxy(oxido)silane |

InChI |

InChI=1S/H3O4Si/c1-5(2,3)4/h1-3H/q-1 |

InChI Key |

KPJHDISCEXZBKC-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](O)(O)[O-] |

Origin of Product |

United States |

Fundamental Theoretical and Computational Aspects of Trihydrogen Orthosilicate

Quantum Chemical Characterization of Trihydrogen Orthosilicate (B98303) Molecular Structure and Electronic Properties

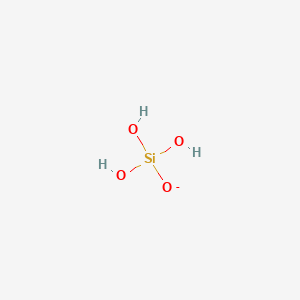

Orthosilicic acid, the simplest silicic acid, possesses a tetrahedral structure with a central silicon atom bonded to four hydroxyl groups. pw.live The molecule exhibits O-Si-O bond angles of approximately 109.5° and Si-O bond lengths in the range of 1.630–1.663 Å. First-principles calculations have determined the average Si-O and O-H bond distances to be 1.66 Å and 0.98 Å, respectively. mdpi.com

Theoretical studies employing quantum chemical methods such as Hartree-Fock and density functional theory (DFT) have been instrumental in characterizing its molecular and electronic properties. researchgate.net These computational approaches have been used to investigate the molecule's stability and reactivity. dnu.dp.ua For instance, DFT calculations have been performed to understand the energy parameters of hydrogen bonds in clusters of orthosilicic acid with various other acids and their corresponding anions. dnu.dp.ua

Energetics of Trihydrogen Orthosilicate Dimerization and Oligomerization

The condensation of orthosilicic acid into dimers and larger oligomers is a fundamental process in silica (B1680970) chemistry. When the concentration of orthosilicic acid surpasses the solubility limit of amorphous silica (around 1-2 mM), it undergoes spontaneous autopolycondensation. nih.gov This process involves the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. nih.gov

Computational studies have elucidated the energetics of these reactions. The dimerization of orthosilicic acid is a key initial step. rsc.org First-principles investigations have shown that the oligomerization of polysilicic acid molecules can proceed through a mechanism involving a five-coordinated silicon species as a transition state. mdpi.comresearchgate.net The energy barriers for this mechanism are considered more plausible than direct attacks. mdpi.comresearchgate.net The reaction barriers for the formation of linear or branched polysilicic acids through intermolecular oligomerization are slightly lower than those for the formation of cyclic structures via intramolecular condensation (124.2–133.0 kJ/mol versus 130.6–144.9 kJ/mol). mdpi.comresearchgate.net

The pH of the solution significantly influences the thermodynamics of oligomerization, with the formation of ring structures being more favorable at higher pH. mdpi.com The presence of certain amino acid residues, like lysine (B10760008), can catalyze the dimerization process by lowering the activation energy for water removal. rsc.org

Below is a table summarizing the energy profiles for the formation of linear oligomers through the anionic-attack mechanism (AAM).

| Reaction | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| Dimerization | 159 | - |

| Trimerization | 124.2 - 133.0 | - |

| Tetramerization | - | - |

| Data sourced from first-principles investigations of silicic acid oligomerization. researchgate.net |

Dissociation Pathways and Acid-Base Equilibria of Orthosilicic Acid

Orthosilicic acid is a weak acid with calculated pKa values of pKa1 = 9.84 and pKa2 = 13.2 at 25°C. wikipedia.org It can dissociate in aqueous solution to form silicate (B1173343) ions. smolecule.com The first dissociation step is:

Si(OH)₄ ⇌ Si(OH)₃O⁻ + H⁺

Even at neutral pH, a small fraction (approximately 0.18%) of orthosilicic acid exists in its ionized form, which can readily react with neutral molecules to initiate oligomerization. nih.govscispace.com

Quantum chemical studies have investigated the dissociation process. Car-Parrinello molecular dynamics simulations have been employed to study the acid dissociation mechanisms, revealing that there is no energetic barrier to the acid dissociation of orthosilicic acid. researchgate.net The free-energy change for the first dissociation has been calculated to be approximately 15.0 kcal/mol. researchgate.net

Molecular Dynamics Simulations of this compound in Aqueous and Confined Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of orthosilicic acid in solution. mdpi.com These simulations provide insights into the dynamics of hydration, intermolecular interactions, and the initial stages of polymerization. mdpi.comaip.org

Hydration Shell Dynamics and Intermolecular Interactions

In aqueous solution, orthosilicic acid is surrounded by a hydration shell. MD simulations have shown that a single orthosilicic acid molecule is directly hydrated by approximately ten water molecules, forming a first solvation layer with a peak at 3.5 Å. mdpi.com These water molecules interact with the hydroxyl groups of the orthosilicic acid through hydrogen bonds. rsc.org

The interactions between orthosilicic acid molecules and with other species in solution are crucial for understanding its chemistry. Hydrogen bonding plays a significant role in the interaction of orthosilicic acid with biomolecules like proteins. rsc.org

Simulation of Orthosilicic Acid Polymerization and Gelation Processes

MD simulations have been used to model the polymerization of orthosilicic acid and the subsequent formation of silica gels. aip.orgmdpi.com These simulations often employ elevated temperatures to accelerate the reaction kinetics, allowing for the observation of significant polymerization within the simulation timescale. researchgate.net

Reactive molecular dynamics simulations have shown that the polymerization process involves the formation of Qn units, where 'n' represents the number of bridging oxygen atoms per silicon atom. aip.org The simulations start with isolated Si(OH)₄ monomers (Q₀ units) and progress to form dimers (Q₁), linear chains (Q₂), and branched or cross-linked structures (Q₃ and Q₄). aip.org The rate of polymerization is influenced by factors such as temperature and the concentration of water. aip.orgresearchgate.net Water can act as a catalyst in the gelation process. researchgate.net

Numerical simulations have also been developed to model the polymerization of orthosilicic acid in hydrothermal solutions, taking into account parameters like temperature, pH, initial concentration, and ionic strength. mdpi.comnih.govresearchgate.net These models can predict the kinetics of nanoparticle formation and the final particle size distribution. mdpi.comnih.gov

The table below shows the final average radius of silica particles at a constant temperature and varying pH, based on numerical simulations.

| pH | Final Average Radius (nm) |

| 5 | - |

| 7 | - |

| 8 | - |

| Note: Specific values for the final average radius were not provided in the source material, but the trend of its dependence on pH is a key output of such simulations. mdpi.com |

Thermodynamic Modeling of this compound Speciation in Complex Solutions

Thermodynamic modeling is essential for predicting the speciation of this compound in various aqueous environments. nih.govakjournals.com The speciation, or the distribution of different silicon-containing species, is highly dependent on factors like pH, temperature, concentration, and the presence of other ions. nih.govakjournals.com

At low concentrations (below the solubility of amorphous silica), orthosilicic acid is the dominant species. nih.gov As the concentration increases, it polymerizes to form a range of oligomeric and polymeric species, including dimers, trimers, and larger polysilicic acids. scispace.comacs.org The formation of silicomolybdate complexes is a common analytical method used to monitor the different stages of silicic acid condensation and to model the speciation of polysilicic acids. nih.govacs.org

The stability of orthosilicic acid solutions can be influenced by the type of acid present, with the stability increasing in the series SO₄²⁻, Cl⁻, CH₃SO₃⁻, PO₄³⁻. researchgate.net The complexation of orthosilicic acid with metal ions, such as Ni²⁺, can also affect its speciation and transport behavior in natural waters. akjournals.com

Thermodynamic data, such as stability constants for complex formation, are crucial inputs for these models. For example, the stability constant (log β₁) for the formation of the Ni(OSi(OH)₃)⁺ complex has been determined at various ionic strengths. akjournals.com Quantum chemical calculations have also been used to determine thermodynamic characteristics like the equilibrium constant (pKa) for the dissociation of orthosilicic acid in water clusters. researchgate.net

Mechanisms of Trihydrogen Orthosilicate Formation and Dissolution

Laboratory Synthesis Routes and Precursor Hydrolysis Mechanisms

In laboratory settings, orthosilicic acid is typically produced through the hydrolysis of silicon-containing precursors. wikipedia.org A common method involves the hydrolysis of tetraalkoxysilanes, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), in the presence of an acid or base catalyst. leeds.ac.ukunion.edugoogle.com

The hydrolysis process involves the breaking of the Si-O bond in the precursor molecule. scispace.com In an aqueous solution with a catalyst, the alkoxyl groups (-OR) are hydrolyzed to form silanol (B1196071) groups (-OH) and an alcohol. leeds.ac.uk This is followed by a condensation reaction between the silanol groups, or between a silanol group and an alkoxide group, to form siloxane bridges (Si-O-Si), leading to the formation of larger silica (B1680970) structures. leeds.ac.uk

The characteristics of the resulting silica material, such as particle size and distribution, are influenced by several factors, including the type of alkoxysilane used, the solvent, the catalyst, temperature, and pH. nih.govleeds.ac.uk For instance, acid-catalyzed hydrolysis tends to produce more linear structures, while base-catalyzed hydrolysis leads to more branched structures. nih.gov

Another laboratory route for producing orthosilicic acid is through the hydrogenolysis of tetrabenzoxysilicon. wikipedia.org It can also be generated from silicon catecholate salts, which hydrolyze to yield orthosilicic acid and catechol. researchgate.net

Factors Governing Orthosilicic Acid Solubility and Stability

The solubility and stability of orthosilicic acid are governed by a complex interplay of several factors, including pH, temperature, concentration, and the presence of other ions. atamanchemicals.comleeds.ac.uksolubilityofthings.com

Orthosilicic acid is generally stable in water at room temperature as long as its concentration remains below the solubility limit of amorphous silica, which is typically around 100 ppm. nih.gov Above this concentration, it undergoes autopolycondensation, a process where orthosilicic acid molecules react with each other to form oligomers and larger polymers, releasing a water molecule with each condensation reaction. nih.gov

Table 2: Key Factors Affecting Orthosilicic Acid Solubility and Stability

| Factor | Influence on Solubility and Stability |

| pH | Solubility is at a minimum at near-neutral pH and increases significantly above pH 9. leeds.ac.uk The main dissolved species is H₃SiO₄⁻ between pH 9.7 and 13.2. cambridge.org |

| Temperature | Higher temperatures generally increase the solubility of silica. atamanchemicals.comsolubilityofthings.com |

| Concentration | Above its solubility limit, orthosilicic acid polymerizes. nih.gov |

| Ionic Strength | The presence of salts can affect polymerization kinetics. mdpi.comresearchgate.net |

| Stabilizing Agents | Certain molecules, like carnitine salts, can stabilize orthosilicic acid solutions. google.com |

The pH of the solution plays a critical role. At a pH below 9.7, the predominant species is the neutral orthosilicic acid (H₄SiO₄). cambridge.org Between pH 9.7 and 13.2, the dominant species is the trihydrogen orthosilicate (B98303) anion (H₃SiO₄⁻). cambridge.org Above pH 13.2, the dihydrogen orthosilicate anion (H₂SiO₄²⁻) becomes the main form. cambridge.org The increase in ionization at higher pH values contributes to the increased solubility of silica. leeds.ac.uk

The stability of orthosilicic acid solutions can also be influenced by the presence of certain stabilizing agents. For example, it has been found that carnitine salts can act as effective stabilizers for orthosilicic acid in acidic solutions. google.com The type of acid used in the preparation of orthosilicic acid solutions from sodium silicate (B1173343) can also impact their stability. researchgate.net

Advanced Analytical Methodologies for Trihydrogen Orthosilicate Characterization

Spectroscopic Probes for In Situ Orthosilicic Acid Speciation

In situ analysis is paramount for capturing the dynamic speciation of silicic acid in solution. Spectroscopic techniques that can probe the system without significant perturbation are invaluable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Trihydrogen Orthosilicate (B98303) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful, non-invasive tool for identifying and quantifying the various silicate (B1173343) species present in a solution. scispace.comresearchgate.net This technique provides information on the connectivity of silicon atoms, allowing for the differentiation of monomeric, dimeric, and higher oligomeric forms. nih.govvu.edu.au The chemical shift in ²⁹Si NMR is sensitive to the number of bridging oxygen atoms surrounding a silicon atom, denoted by Qⁿ notation, where 'n' represents the number of neighboring silicon atoms. researchgate.netvu.edu.au

| Qⁿ Species | Description | Typical ²⁹Si Chemical Shift Range (ppm) |

| Q⁰ | Monomeric orthosilicic acid (Si(OH)₄) | -65 to -75 |

| Q¹ | End-chain groups in oligomers | -78 to -88 |

| Q² | Middle groups in linear or cyclic oligomers | -88 to -98 |

| Q³ | Branching points in oligomers | -98 to -108 |

| Q⁴ | Fully condensed silica (B1680970) network | -108 to -115 |

This table provides typical chemical shift ranges, which can vary based on factors like pH, concentration, and solvent.

Research has utilized ²⁹Si NMR to study the polymerization of silicic acid under various conditions, providing insights into the formation of different oligomeric structures. vu.edu.aucore.ac.uk For instance, studies have tracked the evolution of Q⁰, Q¹, and Q² species over time to understand the kinetics of condensation. researchgate.net However, the low natural abundance of ²⁹Si (4.7%) and often long relaxation times can present sensitivity challenges, sometimes necessitating the use of enriched ²⁹Si precursors or specialized techniques like Driven Equilibrium Fourier Transform (DEFT) NMR for dilute solutions. ucsb.edu

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of chemical bonds within silicate species. acs.orgnih.gov These techniques are sensitive to the local structure and bonding environment of the Si-O framework.

FTIR Spectroscopy is particularly useful for identifying the asymmetric stretching and bending vibrations of Si-O-Si bridges and the stretching of non-bridging Si-O⁻ groups. acs.orgnsf.gov The presence of water and hydroxyl groups is also readily detected in the O-H stretching region. acs.org

Raman Spectroscopy , on the other hand, excels at detecting the symmetric stretching vibrations of Si-O-Si linkages, especially within cyclic structures. nih.govaip.org The combination of both techniques allows for a more complete picture of the silicate structures present. For example, the in-situ formation of silica from tetraethyl orthosilicate (TEOS) has been monitored by observing the decrease in C-H and Si-(OR)₄ vibrations and the emergence of the characteristic Si-O-Si peak around 499 cm⁻¹. acs.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (FTIR) | Typical Wavenumber Range (cm⁻¹) (Raman) | Assignment |

| ν(OH) | 3000-3700 | 3000-3700 | O-H stretching in water and silanols |

| νₐₛ(Si-O-Si) | 1000-1250 | Asymmetric stretching of Si-O-Si bridges | |

| ν(Si-O⁻) | ~950 | Stretching of terminal Si-O⁻ bonds (non-bridging oxygen) | |

| νₛ(Si-O-Si) | 400-800 | Symmetric stretching of Si-O-Si bridges | |

| δ(Si-O-Si), δ(O-Si-O) | 400-600 | 400-600 | Bending modes of Si-O-Si and O-Si-O |

This table presents general wavenumber ranges; specific peak positions can shift based on the silicate structure and environment.

Chromatographic and Electrophoretic Techniques for Oligomer Separation

To analyze the distribution of different sized oligomers, separation techniques are essential. Chromatography and electrophoresis offer powerful means to separate silicic acid oligomers based on their size, charge, and chemical properties.

Chromatographic methods , such as reversed-phase high-performance liquid chromatography (RP-HPLC), have been successfully employed to separate oligomers. researchgate.netd-nb.info By using a stationary phase like C18 silica gel and a suitable mobile phase gradient, it is possible to separate discrete oligomers from a complex mixture. nih.gov This allows for the collection and further characterization of individual oligomeric species.

Capillary electrophoresis (CE) is another high-resolution separation technique that separates ions based on their electrophoretic mobility in a narrow fused-silica capillary. speciation.netxynu.edu.cn This method is particularly well-suited for the speciation of charged silicate anions and has been applied to the analysis of various inorganic anions in complex matrices. lincoln.ac.nz

Mass Spectrometry Approaches for Identification of Silicic Acid Species

Mass spectrometry (MS) provides a direct way to identify the molecular weight of different silicic acid species in a sample, offering crucial information about their composition. Techniques like electrospray ionization mass spectrometry (ESI-MS) allow for the analysis of molecules directly from a stable aqueous solution. nih.gov ESI-MS has been used to monitor the temporal evolution of silicate species during hydrolysis and condensation reactions, revealing the stepwise formation of oligomers. acs.org

Fast atom bombardment mass spectrometry (FAB-MS) has also been utilized to identify silica species in aqueous solutions, including monomeric and dimeric forms. researchgate.net For more complex mixtures, coupling chromatographic separation with mass spectrometry (e.g., LC-MS) provides a powerful two-dimensional analysis, separating oligomers before they are identified by their mass-to-charge ratio. researchgate.net

Molybdenum Blue Method and Its Kinetic Applications in Speciation Analysis

The molybdenum blue colorimetric method is a widely used and sensitive technique for quantifying monomeric and, to some extent, dimeric silicic acid. nih.govlovibond.commdpi.com The method is based on the reaction of silicic acid with an acidified molybdate (B1676688) reagent to form a yellow silicomolybdic acid complex. wiley.comiyte.edu.tr This complex can then be reduced to form the intensely colored molybdenum blue, which is measured spectrophotometrically. lovibond.comimwa.info

Crucially, the rate of formation of the yellow silicomolybdic acid complex is dependent on the depolymerization rate of silicate oligomers. nih.govwiley.com This kinetic aspect allows the method to be used for speciation analysis. By monitoring the reaction kinetics, it is possible to distinguish between monomeric silicic acid, which reacts rapidly, and various oligomeric species that depolymerize at different rates to release reactive monomers. acs.orgnih.gov This approach has been used to identify the presence and relative stability of monomers, trimers, and larger oligomers during the early stages of silica condensation. acs.orgnih.gov

| Silicate Species | Reactivity with Molybdate Reagent |

| Monomeric Si(OH)₄ | Rapid reaction |

| Dimeric [Si₂O(OH)₆] | Dissociates to react as monomer |

| Trimeric and higher oligomers | Slower, species-dependent dissociation rate |

This table summarizes the general reactivity of different silicate species with the molybdate reagent, which forms the basis for kinetic speciation analysis.

Table of Compound Names

| Common Name | Chemical Formula |

| Trihydrogen orthosilicate / Orthosilicic acid | Si(OH)₄ |

| Tetraethyl orthosilicate | C₈H₂₀O₄Si |

| Tetramethyl orthosilicate | C₄H₁₂O₄Si |

| Sodium metasilicate | Na₂SiO₃ |

| Ammonium molybdate | (NH₄)₆Mo₇O₂₄·4H₂O |

| Silicomolybdic acid | H₄[Si(Mo₃O₁₀)₄] |

| Molybdenum blue | A reduced form of silicomolybdous acid |

| Sulfuric acid | H₂SO₄ |

| Hydrochloric acid | HCl |

| Nitric acid | HNO₃ |

| Hydrofluoric acid | HF |

| Perchloric acid | HClO₄ |

| Oxalic acid | C₂H₂O₄ |

| Tartaric acid | C₄H₆O₆ |

| 4-amino-3-hydroxynaphthalene-1-sulphonic acid | C₁₀H₉NO₄S |

| Sodium metabisulphite | Na₂S₂O₅ |

| Sodium sulfite | Na₂SO₃ |

| Sodium chloride | NaCl |

| Calcium chloride | CaCl₂ |

| Sodium sulfate | Na₂SO₄ |

| Sodium nitrate | NaNO₃ |

| Tetramethylammonium hydroxide | (CH₃)₄NOH |

Reactivity and Transformation Pathways of Trihydrogen Orthosilicate

Polymerization and Condensation Mechanisms of Orthosilicic Acid

Orthosilicic acid, when present in aqueous solutions at concentrations above its solubility limit (approximately 1-2 mM), undergoes spontaneous polymerization, also known as polycondensation. nih.gov This process involves the formation of siloxane (Si-O-Si) bonds between monomeric units, releasing a water molecule for each bond formed. nichem.solutions The mechanism is initiated by the reaction between a neutral orthosilicic acid molecule and a deprotonated one—the trihydrogen orthosilicate (B98303) anion. nih.govnih.gov The presence of this anion, even in small amounts at neutral pH, is crucial for activating the condensation process. nih.govnih.gov The initial stages of condensation lead to the formation of dimers and short linear oligomers, which have a tendency to cyclize. nih.gov As the reaction progresses, these small oligomers serve as nuclei for the growth of larger, stable particles, which can eventually aggregate to form a gel network. nih.gov

Kinetics of Orthosilicic Acid Polycondensation

The study of orthosilicic acid polycondensation kinetics reveals a complex process influenced by numerous variables. mdpi.com The reaction order has been reported differently depending on the specific conditions. Some studies propose the polymerization is a third-order reaction with respect to the concentration of molecular silica (B1680970) in the pH range of 7 to 10. researchgate.net Other models suggest a first-order reaction with respect to both the silicic acid concentration and the surface concentration of ionized hydroxyl groups on the forming silica particles. mdpi.comresearchgate.net

The process often exhibits an induction period, which represents the time required for the formation of stable nuclei. mdpi.com This period is followed by a growth phase where smaller, more soluble particles dissolve and redeposit onto larger particles, a phenomenon known as Ostwald ripening. nih.govlsbu.ac.uk Mathematical models have been developed to simulate the kinetics, taking into account homogeneous nucleation and subsequent particle growth. mdpi.comnih.gov These models help predict the final average size of the resulting silica nanoparticles and their size distribution under various hydrothermal conditions. mdpi.comnih.gov

Molecular dynamics simulations have provided further insight, showing that at high temperatures (e.g., 1500-2500 K), polymerization occurs on nanosecond timescales, allowing for the study of reaction mechanisms and the calculation of activation energies. acs.orgaip.org These simulations confirm that water acts as a catalyst in the condensation process. acs.org

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Apparent Activation Energy | 13.1 ± 0.9 kcal/mole | 25–100°C | researchgate.net |

| Activation Energy (Trimer Formation) | 77 kJ·mol⁻¹ | 273–323 K | nih.gov |

| Activation Energy (Monomer Addition to Polysilicic Acids) | 55.0 kJ·mol⁻¹ (forward) | 273–293 K | nih.gov |

| Activation Energy (Monomer Addition to Polysilicic Acids) | 58.6 kJ·mol⁻¹ (reverse) | 273–293 K | nih.gov |

| Salt-Free Polymerization Rate Constant (k₀) | 1.03 ± 0.12 M⁻¹s⁻¹ | 25°C | researchgate.net |

| Reaction Order (vs. Molecular Silica) | Third Order | pH 7-10 | researchgate.net |

| Reaction Order (vs. Silicic Acid & Surface Charge) | First Order (in each) | Seeded solutions | researchgate.net |

Influence of pH, Temperature, and Ionic Strength on Polymerization

The rate and extent of orthosilicic acid polymerization are highly sensitive to environmental conditions such as pH, temperature, and ionic strength. mdpi.comnih.govstanford.edu

Influence of pH: The pH of the solution is a critical factor. The polymerization rate is at a minimum around pH 2-3. researchgate.net As the pH increases towards neutral and into the alkaline range (pH 7-10), the rate of polymerization increases significantly. researchgate.netcore.ac.uk This is because a higher pH increases the concentration of the deprotonated, nucleophilic trihydrogen orthosilicate anion (Si(OH)₃O⁻), which is a key reactant in the condensation mechanism. nih.govnih.gov The size of the colloidal silica particles formed also tends to be larger at higher pH values. researchgate.net

Influence of Temperature: The effect of temperature on polymerization is complex. Generally, an increase in temperature accelerates chemical reactions, and some studies show the polymerization rate increases from 20°C to 90°C. mdpi.com However, other research indicates that from 90°C to 180°C, the maximum rate of polymerization can decrease. researchgate.net Higher temperatures also tend to result in the formation of fewer, but larger, polymer particles. researchgate.net

Influence of Ionic Strength: Increasing the ionic strength of the solution, such as by adding salts like NaCl, generally accelerates the rate of polymerization. researchgate.netresearchgate.net The presence of dissolved cations can affect the structure of the resulting silica oligomers and polymers. lsbu.ac.uk Studies have shown that ionic strength, more so than the specific identity of the cation, is a determining factor for both the rate of polymerization and the subsequent flocculation of the formed particles. researchgate.net

Role of Organic and Inorganic Additives on Condensation Processes

Various additives can influence the condensation of orthosilicic acid by catalyzing the reaction or by stabilizing the monomeric form.

Inorganic Additives: Fluoride ions are known to be potent catalysts for the polymerization of silicic acid. researchgate.net The catalytic effect is particularly notable at low pH. researchgate.net Other anions can also play a role; for instance, studies have shown that the stability of orthosilicic acid solutions increases in the presence of anions in the order of SO₄²⁻ < Cl⁻ < CH₃SO₃⁻ < PO₄³⁻. researchgate.net The use of orthophosphoric acid has been shown to create orthosilicic acid solutions that remain stable for extended periods. researchgate.net

Organic Additives: A range of organic molecules can promote or inhibit condensation. Amino acids and small peptide oligomers have been shown to influence the rate of silica formation. researchgate.net Amines can act as promoters; first-principles investigations show that they can facilitate proton transfer from orthosilicic acid, creating a reactive silicate (B1173343) ion and thereby lowering the energy barrier for condensation. acs.org Conversely, certain organic compounds are used to prevent polymerization. Choline chloride, for example, is used to stabilize concentrated solutions of orthosilicic acid, preventing its conversion into less bioavailable polymeric forms. springermedizin.de

Interaction Chemistry of this compound with Dissolved Ions and Surfaces

This compound and its parent acid readily interact with a variety of dissolved ions and mineral surfaces, playing a significant role in geochemical and biological processes.

Complexation with Metal Cations and Anions

Orthosilicic acid and its deprotonated forms can form complexes with a wide range of dissolved metal cations. This interaction is complicated by the concurrent tendency of silicic acid to polymerize. researchgate.netosti.gov Spectrophotometric studies have demonstrated the formation of complexes between tetravalent actinides like Np(IV) and Pu(IV) and orthosilicic acid, forming species such as NpOSi(OH)₃³⁺ and PuOSi(OH)₃³⁺. osti.gov The stability of these complexes has been quantified, showing a correlation with the hydrolysis constants of the metal ions. osti.gov

Complexation studies have also been performed with other metal ions, including Co²⁺ and Eu³⁺. osti.govresearchgate.net The presence of other complexing anions in the solution can significantly affect these interactions. For example, anions like oxalate (B1200264) and phosphate (B84403) can cause a synergistic enhancement in the sorption of Eu(III) onto silica, while others like acetate, carbonate, and citrate (B86180) can suppress it. osti.gov This suggests the formation of ternary complexes involving the metal, the silicate, and the additional ligand. osti.gov

| Ion | Complex/Interaction | Stability Constant (log β₁₀) | Source |

| Np(IV) | NpOSi(OH)₃³⁺ | 11.2 | osti.gov |

| Pu(IV) | PuOSi(OH)₃³⁺ | 11.8 | osti.gov |

| Al³⁺ | Interaction with monomeric orthosilicic acid | Energetically favorable | researchgate.net |

| Eu(III) | Sorption enhanced by oxalate and phosphate | Ternary complex formation | osti.gov |

Adsorption Phenomena on Mineral Surfaces

The interaction of dissolved silica with mineral surfaces is a fundamental process in geochemistry and materials science. The polymerization of silicic acid is often studied by seeding solutions with pre-existing colloidal amorphous silica particles. researchgate.netresearchgate.net In these systems, the reaction is driven by the condensation of silicic acid from the solution onto the surface of the silica particles. researchgate.net The rate of this surface deposition is proportional to the available surface area and the surface charge, which is heavily influenced by the solution's pH. researchgate.netresearchgate.net

Dissolved cations can mediate the adsorption of silicate species onto mineral surfaces. lsbu.ac.uk The surface of minerals like silica develops a negative charge at neutral to high pH due to the deprotonation of surface silanol (B1196071) groups, creating sites for cation binding. These bound cations can, in turn, interact with dissolved silicate anions, influencing deposition and growth patterns. This interplay between dissolution, surface complexation, and polymerization is crucial in processes ranging from the formation of sedimentary rocks to the biogeochemical cycling of silicon in aquatic environments. wikipedia.orgsolubilityofthings.com

Mechanisms of Silicic Acid Interaction with Organic Ligands and Biopolymers

The interaction between this compound (and its parent compound, silicic acid) and various organic molecules, particularly biopolymers, is a cornerstone of biomineralization and has inspired the development of novel composite materials. These interactions are complex, governed by a combination of electrostatic forces, hydrogen bonding, and the specific chemical functionalities present on the organic ligands. The mechanisms of these interactions are highly dependent on environmental conditions such as pH, ionic strength, and the concentrations of the reacting species.

The primary mechanisms driving the interaction of silicic acid with organic ligands and biopolymers involve several key processes. Electrostatic interactions are prominent, especially between the negatively charged silicate species and positively charged functional groups on biopolymers, such as amine groups. rsc.orgmdpi.com Hydrogen bonding also plays a crucial role, particularly with hydroxyl-rich biopolymers like polysaccharides. acs.orgacs.org Furthermore, the process can involve a phase separation, where the interaction between the polymer and silicate species leads to the formation of a distinct, dense phase where silicic acid condensation is accelerated. nih.gov

The study of these mechanisms is often carried out using a variety of analytical techniques. The silicomolybdate spectrophotometric method is widely used to track the concentration of monomeric silicic acid, providing insights into the kinetics of its polymerization in the presence of biopolymers. nih.govbeilstein-journals.orgresearchgate.net 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, allowing for the characterization of different silicate species (Qn nomenclature) in solution and in the solid state, providing detailed information about the degree of condensation and the local chemical environment of silicon atoms in silica-biopolymer composites. acs.orgrsc.orguoc.grwhiterose.ac.uk

Interaction with Amine-Containing Biopolymers

Amine-containing biopolymers, such as polyamines and proteins rich in basic amino acids (e.g., lysine (B10760008), arginine), have been shown to significantly influence the condensation of silicic acid. geologyscience.runih.gov The primary amino groups on these polymers can become protonated at pH values below their pKa, leading to a positive charge that can electrostatically attract negatively charged silicate species. mdpi.com This interaction can bring silicic acid monomers and small oligomers into close proximity, thereby catalyzing their condensation into larger silica structures. geologyscience.ruleeds.ac.uk

The chain length and structure of polyamines have a marked effect on the resulting silica morphology. For instance, in vitro studies using polyamines isolated from diatoms have demonstrated that different molecular weight fractions can lead to the formation of silica particles with distinct sizes. nih.gov Research has shown that longer polyamine chains can lead to larger silica particles, although the degree of silica condensation may decrease. rsc.org The interaction is also highly pH-dependent; at acidic pH where polyamines are charged, they can stabilize silica, while at basic pH where they are neutral, they can promote faster precipitation. nih.gov

Research Findings on Silicic Acid Interaction with Amine-Containing Biopolymers

| Biopolymer/Organic Ligand | Key Research Finding | Methodology | Reference |

|---|---|---|---|

| Long-Chain Polyamines (from diatoms) | Different molecular weight fractions control the size of the precipitated silica spheres. For example, a 1,000-1,250 Da fraction produced 800 nm spheres, while a 600-700 Da fraction produced 100-200 nm spheres. | Field-Emission Scanning Electron Microscopy (FE-SEM) | nih.gov |

| Polyallylamine (PAH) | At acidic pH, PAH stabilizes silicic acid, while at basic pH, it promotes rapid precipitation. This is attributed to a pH-dependent phase separation. | Dynamic Light Scattering (DLS), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), Solid-State NMR | nih.gov |

| Poly(allylamine hydrochloride) (PAH), Poly(ethyleneimine) (PEI), Poly(aminoamide) dendrimer (PAMAM-1) | These polymers accelerate silicic acid polycondensation at both pH 5.4 and 7.0. | 29Si NMR Spectroscopy, Silicomolybdate Test | acs.orguoc.gr |

| Poly-L-lysine | Interaction with silica surfaces is strong, with a measured pull-off force of 2.37 (±0.31) nN in water. | Atomic Force Microscopy (AFM) | geologyscience.ru |

Interaction with Oxygen-Containing Biopolymers and Ligands

Biopolymers and organic ligands rich in oxygen-containing functional groups, such as carboxylates and the hydroxyl groups of polysaccharides, also play a significant role in directing silicic acid condensation. Hydrogen bonding is considered a key mechanism in the interaction between silicic acid and polysaccharides like cellulose (B213188) and callose. acs.orgacs.org The hydroxyl groups on the sugar units can form hydrogen bonds with the silanol groups (Si-OH) of silicic acid, potentially creating a template for silica deposition. acs.org

For example, studies have suggested that in plants, silica deposition can mimic the pattern of callose, a β-1,3-glucan, indicating a strong association mediated by hydrogen bonding. acs.org The interaction with carboxylate-containing molecules can be competitive. For instance, carboxylate ligands can compete with silicate for binding sites on mineral surfaces like iron oxyhydroxides. nih.govacs.orgrsc.org The strength of this interaction is influenced by pH and the concentration of the competing species.

Research Findings on Silicic Acid Interaction with Oxygen-Containing Biopolymers and Ligands

| Biopolymer/Organic Ligand | Key Research Finding | Methodology | Reference |

|---|---|---|---|

| Cellulose | Silicic acid can form hydrogen bonds with the hydroxyl groups of cellulose, leading to subsequent polymerization and the formation of a silica layer. | Schematic Representation based on known chemical principles | acs.org |

| Poly(vinylpyrrolidone) (PVP) | PVP, containing carbonyl groups, can stabilize mono- and disilicic acid at pH 7.0, slowing down polycondensation. | 29Si NMR Spectroscopy, Silicomolybdate Test | acs.orguoc.gr |

| Phthalic Acid (model carboxylate) | Competes with silicate for binding sites on goethite (iron oxyhydroxide) surfaces. Below pH ~8, every bound silicon atom can remove approximately 0.3 phthalic acid molecules. | Surface Complexation Modeling, FTIR Spectroscopy | nih.govacs.orgunifi.it |

| Dextran (a polysaccharide) | Exhibits a pull-off force of 0.84 (±0.16) nN when interacting with a silica surface in water. | Atomic Force Microscopy (AFM) | geologyscience.ru |

| Phosphorylated Dextran | Shows a pull-off force of 0.68 (±0.15) nN with a silica surface in water, indicating that phosphorylation can modify the interaction. | Atomic Force Microscopy (AFM) | geologyscience.ru |

Interaction with Proteins

The interaction of silicic acid with proteins is multifaceted, involving a combination of electrostatic interactions, hydrogen bonding, and potentially hydrophobic interactions. Proteins present a chemically heterogeneous surface with various functional groups, including amines (from lysine and arginine), carboxylates (from aspartic and glutamic acid), and hydroxyls (from serine and threonine), all of which can interact with silicic acid.

For example, the protein lysozyme, which has a positive surface charge over a wide pH range, has been shown to catalyze the formation of silica colloids. mdpi.com The primary amino groups are thought to be the main sites of interaction with the negatively charged silica species. mdpi.com In contrast, some studies suggest that the interaction can lead to the steric entrapment of proteins within the growing silica network without direct covalent bonding. nih.govresearchgate.net

Specialized proteins, such as silicateins found in sponges and silaffins in diatoms, are known to be intimately involved in the controlled deposition of biosilica. acs.org These proteins often contain post-translationally modified amino acids, such as hydroxylated and phosphorylated residues, which are thought to play a key role in templating silica formation. Recombinant silicatein and peptides derived from silaffins have been shown to modulate the kinetics of silica polymerization and the morphology of the resulting silica in vitro.

Research Findings on Silicic Acid Interaction with Proteins

| Protein/Peptide | Key Research Finding | Methodology | Reference |

|---|---|---|---|

| Lysozyme | Enhances the aggregation of silica particles through electrostatic interactions, leading to composites with different characteristics than pure silica. The Q4/Q3 ratio from 29Si NMR was 1.39 for the composite, compared to 0.68 for silica alone, indicating a more condensed network in the presence of the protein. | Solid-State NMR (29Si, 1H, 13C), SEM, SAXS | nih.govresearchgate.net |

| Recombinant Silicatein and R5 Peptide (from silaffin) | These biomolecules affect all stages of silicic acid polymerization, controlling the kinetics and modulating the surface area and pore size distribution of the resulting silica. | Colorimetric Methods, Dynamic Light Scattering, Electron Microscopy, Gas Adsorption Analysis | |

| Diatom Silicic Acid Transporter (SIT) homologue | Binds silicic acid with a Kd of 2.9 ± 2.3 μM in the presence of sodium, suggesting an entropically driven binding mechanism. | Fluorescence-based transport kinetics, Isothermal Titration Calorimetry (ITC) | nih.gov |

Trihydrogen Orthosilicate in Environmental and Geochemical Systems

Biogeochemical Cycling of Silicon in Terrestrial and Aquatic Environments

The biogeochemical cycle of silicon is a fundamental process that links the Earth's lithosphere, biosphere, and hydrosphere. mdpi.com Silicon (Si), the second most abundant element in the Earth's crust, is primarily locked in silicate (B1173343) minerals. frontiersin.organu.edu.au The cycle begins with the chemical and physical weathering of these rocks, which releases silicon into the environment primarily in the form of soluble orthosilicic acid (H₄SiO₄), the precursor to trihydrogen orthosilicate (B98303). frontiersin.organu.edu.au This bioavailable form of silicon is then transported through soils and exported via rivers to aquatic ecosystems, including lakes and oceans. friendsofmerrymeetingbay.org

In both terrestrial and aquatic realms, organisms play a pivotal role in the silicon cycle. frontiersin.org In terrestrial environments, plants, particularly grasses, take up large quantities of orthosilicic acid from the soil solution. friendsofmerrymeetingbay.orgpnas.org This silicon is eventually returned to the soil as biogenic silica (B1680970) (phytoliths) when the plants die and decompose. internationalscholarsjournals.com In aquatic systems, silicifying organisms, most notably diatoms, consume vast amounts of dissolved silica to construct their intricate cell walls, known as frustules. wikipedia.orgwikipedia.org The interplay between abiotic dissolution (weathering) and biotic uptake and deposition governs the concentration and movement of silicon through global ecosystems. mdpi.comfriendsofmerrymeetingbay.org Human activities, such as dam construction, can alter this cycle by trapping silica in reservoirs, thereby reducing its delivery to coastal zones. friendsofmerrymeetingbay.org

Orthosilicic acid is central to global silicon fluxes and has a significant, intertwined relationship with the global carbon cycle. frontiersin.org The primary natural fluxes of silicon to the oceans are from riverine input, hydrothermal vents, and the dissolution of airborne dust (aeolian transport). friendsofmerrymeetingbay.org Riverine transport is the largest of these, delivering an estimated 6 Tmol of Si per year to the oceans. wikipedia.org This dissolved silicon, primarily as orthosilicic acid, is essential for sustaining primary productivity in coastal and marine waters, particularly for diatoms. friendsofmerrymeetingbay.orgoup.com

The connection to carbon sequestration occurs through two principal mechanisms:

Silicate Weathering: The chemical weathering of continental silicate rocks is a long-term sink for atmospheric carbon dioxide (CO₂). frontiersin.orgfriendsofmerrymeetingbay.org During this process, carbonic acid (formed from CO₂ and water) reacts with silicate minerals, consuming CO₂ and releasing orthosilicic acid and bicarbonate ions into rivers. friendsofmerrymeetingbay.org

The Biological Carbon Pump: Diatoms, which are major primary producers in the ocean, utilize orthosilicic acid for biosilicification. oup.comnih.gov When these organisms die, their heavy silica frustules act as ballast, efficiently transporting the organic carbon fixed during photosynthesis from the surface ocean to the deep sea. oup.com This process, part of the biological carbon pump, effectively sequesters atmospheric CO₂ in deep-ocean sediments for geological timescales. wikipedia.orgoup.com Therefore, the availability of orthosilicic acid in surface waters can be a limiting factor for diatom growth and, consequently, for this important carbon sequestration pathway. oup.com

Global Silicon Fluxes

| Flux | Estimated Annual Amount (Tmol Si/yr) | Description |

|---|---|---|

| Net Riverine Transport to Oceans | ~6.0 | The primary source of dissolved silica (orthosilicic acid) to the marine environment, originating from continental weathering. wikipedia.org |

| Oceanic Biological Production (Diatoms) | ~240 | The amount of silicon taken up by marine diatoms in the photic zone to form biogenic silica. wikipedia.org |

| Deep Seafloor Deposition | ~6.3 | The ultimate long-term sink for marine silicon, where biogenic silica is buried in sediments. wikipedia.org |

| Hydrothermal Input & Seafloor Weathering | ~0.5 | Silicon released from high-temperature vents and low-temperature weathering of the oceanic crust. friendsofmerrymeetingbay.org |

For organisms to utilize silicon, they must first transport orthosilicic acid from the environment across their cell membranes. oup.com Since orthosilicic acid is a weak acid and uncharged at physiological pH, this uptake requires specific transport proteins. curresweb.com In diatoms and some plants, a family of proteins known as Silicon Transporters (SITs) has been identified that actively facilitates the uptake of orthosilicic acid into the cell. oup.combiostimulant.com In other plants, uptake can also occur passively, driven by transpiration. mdpi.com

Once inside the cell, the orthosilicic acid is transported to specialized intracellular compartments called silica deposition vesicles (SDVs). oup.com Within these vesicles, the concentration of orthosilicic acid is raised to a level that exceeds its saturation point (around 2 mM), causing it to polymerize. internationalscholarsjournals.comfrontiersin.org This controlled polymerization, or biomineralization, results in the formation of solid, non-crystalline (amorphous) hydrated silica (SiO₂·nH₂O). oup.comacs.org This process allows organisms to construct a wide array of intricate and robust structures, from the protective frustules of diatoms to the supportive phytoliths in plant tissues, which can form covalent Si-O-C bonds with organic molecules like lignin (B12514952) in the cell wall. oup.comacs.org

Orthosilicic Acid in Soil Solution Chemistry and Nutrient Dynamics

In soil, orthosilicic acid is the fundamental component of the "liquid phase" of silicon, representing the pool that is directly available to plants. biostimulant.comnumeratortech.com Its concentration in the soil solution is typically low, ranging from 0.1 to 0.6 mM, and is governed by the balance between the slow weathering of silicate minerals and the dissolution of more reactive biogenic silica, and its subsequent uptake by plants or adsorption onto soil particles. curresweb.comfrontiersin.org

The presence of orthosilicic acid in the soil solution has profound effects on nutrient dynamics and soil health:

Interaction with Phosphorus: Orthosilicic acid and phosphate (B84403) anions have similar chemical properties, leading to competitive interactions in the soil. nih.gov By competing for the same adsorption sites on iron and aluminum oxides, an increased concentration of orthosilicic acid can displace adsorbed phosphate, thereby increasing the availability of phosphorus to plants, especially in P-deficient soils. numeratortech.comnih.gov

Alleviation of Metal Toxicity: Orthosilicic acid is known to mitigate the toxicity of various metals, including aluminum (Al), manganese (Mn), and cadmium (Cd). nih.govagripower.com.au It can reduce the uptake and transport of these toxic metals by immobilizing them in the root cell walls or by increasing soil pH, which reduces their solubility and availability. wikipedia.orgnih.gov

Soil Structure: As a precursor to polysilicic acids, orthosilicic acid contributes to the formation of soil aggregates, which improves soil structure, water-holding capacity, and resistance to erosion. numeratortech.comagripower.com.au

Interactions of Orthosilicic Acid in Soil

| Nutrient/Element | Nature of Interaction with Orthosilicic Acid | Outcome |

|---|---|---|

| Phosphorus (P) | Competitive adsorption for binding sites on soil minerals. nih.gov | Increases the bioavailability of phosphorus for plant uptake. numeratortech.comnih.gov |

| Aluminum (Al) | Co-precipitation and reduced uptake by roots. internationalscholarsjournals.comnih.gov | Alleviates aluminum toxicity in acidic soils. numeratortech.com |

| Manganese (Mn) & Cadmium (Cd) | Immobilization in root cell walls and reduced transport to shoots. nih.gov | Reduces toxicity of heavy metals to the plant. nih.gov |

Speciation and Behavior of Trihydrogen Orthosilicate in Hydrothermal Systems

The chemical form, or speciation, of dissolved silica in aqueous systems is highly dependent on pH. geoscienceworld.org In neutral to acidic conditions (below pH ~9.5), the dominant species is the uncharged monomeric orthosilicic acid, H₄SiO₄. curresweb.comcore.ac.uk However, as the pH increases into alkaline conditions, orthosilicic acid begins to deprotonate.

In hydrothermal systems, which are often characterized by high temperatures and variable pH, this speciation is critical. The first deprotonation of orthosilicic acid yields the This compound anion, H₃SiO₄⁻. Research on mineral synthesis in hydrothermal environments shows that this anion becomes the predominant dissolved silica species in the approximate pH range of 9.7 to 13.2. cambridge.org At even higher pH values (above ~13.2), a second deprotonation occurs, forming the dihydrogen orthosilicate anion (H₂SiO₄²⁻). cambridge.org The dominance of the this compound anion in alkaline hydrothermal fluids is a key factor governing the precipitation of certain silicate minerals, as it directly influences the solubility of silica and the reaction pathways for mineral formation. cambridge.orgresearchgate.net

Aqueous Speciation of Silicic Acid vs. pH

| Approximate pH Range | Dominant Species | Chemical Formula |

|---|---|---|

| < 9.7 | Orthosilicic Acid | H₄SiO₄ |

| 9.7 - 13.2 | This compound | H₃SiO₄⁻ |

| > 13.2 | Dihydrogen Orthosilicate | H₂SiO₄²⁻ |

Geochemical Significance of Orthosilicic Acid in Mineral Transformation and Diagenesis

Over geological timescales, orthosilicic acid plays a crucial role in diagenesis—the sum of all physical, chemical, and biological changes that affect sediment after its initial deposition. researchgate.net A primary source of reactive silica in marine and lacustrine sediments is the vast accumulation of biogenic silica, such as diatom frustules. ifremer.fr

Following burial, this amorphous biogenic silica is thermodynamically unstable and slowly dissolves, releasing orthosilicic acid into the sediment pore waters. ifremer.fr This dissolution can significantly increase the concentration of orthosilicic acid, often to levels that are supersaturated with respect to more stable silicate minerals. ifremer.fr This supersaturated state is a powerful driving force for the authigenic precipitation of new minerals. For example, orthosilicic acid in pore water can react with other dissolved ions like magnesium to form authigenic magnesium silicates, such as stevensite, effectively replacing the original diatom frustules. ifremer.fr It is also a key ingredient in the formation of chert (microcrystalline quartz) and the transformation of one type of clay mineral to another, processes that fundamentally alter the composition and physical properties of sediments as they lithify into sedimentary rock.

Trihydrogen Orthosilicate As a Precursor in Advanced Materials Science Research

Sol-Gel Chemistry Utilizing Orthosilicic Acid and its Derivatives

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of a precursor solution (the "sol") into an integrated network (the "gel") of either discrete particles or continuous polymers. researchgate.net Orthosilicic acid and its derivatives, such as tetraethyl orthosilicate (B98303) (TEOS), are key precursors in the sol-gel synthesis of silica (B1680970), owing to their propensity to hydrolyze and condense into a silica network. mdpi.comatamanchemicals.com

The sol-gel process using silicic acid precursors generally involves three main reactions: hydrolysis, alcohol condensation, and water condensation. researchgate.net In aqueous environments, orthosilicic acid, which is stable below a concentration of about 100 ppm, will spontaneously polycondense at higher concentrations to form oligomers and eventually a gel network. nih.gov This process is initiated by the deprotonation of a small fraction of silicic acid molecules, even at neutral pH, which then react with neutral silicic acid molecules. nih.gov

The formation of silica gel from trihydrogen orthosilicate (orthosilicic acid) is a complex process that begins with the polymerization of monomeric Si(OH)₄. researchgate.net When the concentration of orthosilicic acid surpasses its solubility limit (approximately 2 mM at neutral pH), it undergoes a series of condensation reactions. researchgate.net These reactions involve nucleophilic substitution between silicate (B1173343) anions and neutral silicic acid molecules to form siloxane bonds. researchgate.net

The initial stages of condensation lead to the formation of dimers, trimers, and other small linear oligomers, which have been identified through spectroscopic methods and kinetic studies. nih.gov These linear chains can then cyclize, and as the reaction proceeds, larger, more stable particles are formed. nih.gov These particles serve as nuclei for further growth. nih.gov

The mechanism of condensation is significantly influenced by pH. nichem.solutions At neutral pH, a small percentage of orthosilicic acid molecules are ionized, and these anions readily react with neutral molecules, initiating the polymerization process. nih.gov The condensation process is spontaneous and leads to the formation of a range of small oligomers that act as nuclei for the development of stable particles, which then aggregate to form a gel network. nih.gov

Reactive molecular dynamics simulations have provided further insights into the atomic-scale mechanism of silica gel formation. These simulations show that the condensation process is accelerated at higher temperatures and that the formation of more connected silica species (Q³ and Q⁴ units) is the rate-limiting step in gelation. aip.org

Table 1: Stages of Silica Gel Formation from Orthosilicic Acid

| Stage | Description | Key Processes |

| I. Supersaturation and Nucleation | The concentration of orthosilicic acid exceeds its solubility limit, leading to the formation of initial oligomers. | Polymerization of monomers to form dimers, trimers, and small linear chains. Cyclization of linear oligomers. |

| II. Particle Growth | The initial oligomers and small particles act as nuclei and grow in size through further condensation reactions. | Ostwald ripening, where smaller, more soluble particles dissolve and redeposit onto larger particles. |

| III. Gelation | The growing particles aggregate and interconnect to form a three-dimensional network that spans the entire volume, resulting in a gel. | Formation of branched particle networks and inter-particle siloxane bonds. |

The final architecture of silica materials synthesized via the sol-gel process is intricately linked to the kinetics of the polymerization reactions. iyte.edu.tr By carefully controlling the reaction conditions, it is possible to direct the self-assembly process and tailor the resulting structure, from dense films to highly porous networks. conicet.gov.ar

The rate of polymerization is strongly dependent on several factors, including pH, temperature, initial silicic acid concentration, and ionic strength. iyte.edu.trnih.gov The polymerization rate is generally fastest in the neutral to slightly alkaline pH range (pH 7-9). nih.gov The reaction order of polymerization has been found to be approximately 3, suggesting a mechanism controlled by the formation of trimers in the initial phase. iyte.edu.tr

The interplay between hydrolysis and condensation rates is crucial for controlling the material's structure. For instance, in the two-stage synthesis of silica gels, hydrolysis is often carried out at a low pH where condensation is slow, followed by a shift to a higher pH to promote condensation and gelation. mdpi.com This allows for greater control over the size and connectivity of the primary silica particles.

The presence of organic templates or structure-directing agents (SDAs) is another powerful tool for controlling the architecture of silica materials. conicet.gov.arnii.ac.jp These molecules can interact with the polymerizing silica species through electrostatic or hydrogen bonding interactions, guiding the formation of ordered structures such as mesoporous materials. nii.ac.jp The concentration and type of SDA, as well as the reaction conditions, determine the final pore size and geometry. conicet.gov.ar

Table 2: Influence of Reaction Parameters on Silica Polymerization Kinetics and Material Architecture

| Parameter | Effect on Polymerization Kinetics | Impact on Material Architecture |

| pH | The rate is highly pH-dependent, with a maximum typically observed between pH 7 and 9. nih.gov | Influences particle size and aggregation. Low pH favors particle growth with less aggregation, while high pH promotes the formation of smaller, more highly branched particles. |

| Temperature | Increased temperature generally accelerates the rate of polymerization. lubrizol.com | Can affect the final pore structure and surface area of the material. |

| Precursor Concentration | Higher concentrations lead to faster polymerization and gelation times. researchgate.net | Affects the density and porosity of the resulting gel. Higher concentrations can lead to denser materials. |

| Ionic Strength | Can influence the rate of polymerization and the stability of the sol. nih.gov | Affects the aggregation of silica particles and the final gel structure. |

| Structure-Directing Agents (SDAs) | Can catalyze the polymerization reaction at the template-water interface. | Directs the formation of ordered porous structures, with the type of SDA determining the pore size and symmetry. nii.ac.jp |

Synthesis of Mesoporous and Nanostructured Silica Materials

The use of orthosilicic acid and its precursors has been instrumental in the synthesis of mesoporous and nanostructured silica materials, which are characterized by their high surface areas and well-defined pore structures. mdpi.comecorfan.org These materials are typically synthesized through a templating approach, where an organic surfactant or polymer acts as a structure-directing agent. mdpi.comnih.gov

In a typical synthesis, the silicic acid precursor is polymerized in the presence of a surfactant, such as cetyltrimethylammonium bromide (CTAB). nih.gov The surfactant molecules self-assemble into micelles, and the polymerizing silica species condense around these micelles. Subsequent removal of the organic template, usually by calcination or solvent extraction, leaves behind a porous silica framework with a regular arrangement of mesopores. mdpi.com

The properties of the resulting mesoporous silica, such as pore size, pore volume, and surface area, can be precisely controlled by varying the synthesis parameters. These include the type and concentration of the surfactant, the pH of the reaction mixture, the temperature, and the aging time of the silicic acid solution. ecorfan.orgresearchgate.net For example, aging the silicic acid solution before the addition of the template can lead to the formation of different oligomeric species, which in turn affects the final pore structure of the material. ecorfan.orgresearchgate.net

Nanostructured silica materials with various morphologies, such as nanoparticles, nanotubes, and hierarchical structures, can also be synthesized using silicic acid precursors. researchgate.netmdpi.com Bio-inspired approaches, utilizing molecules like poly-L-lysine, have been shown to catalyze and template the formation of silica nanostructures under mild, aqueous conditions. nih.gov

Table 3: Examples of Mesoporous and Nanostructured Silica Synthesis from Silicic Acid Precursors

| Precursor | Template/Method | Resulting Material | Key Findings |

| Silicic acid from geothermal water | Cetyltrimethylammonium bromide (CTAB) | Mesoporous silica | Successful synthesis of mesoporous silica with a pore size of ~2.8 nm and a specific surface area of >800 m²/g. nih.gov |

| Silicic acid from sodium silicate | Pluronic P-123 | Mesoporous silica | The aging time of the silicic acid solution influences the pore size distribution, leading to bimodal pore structures at certain aging times. ecorfan.orgresearchgate.net |

| Alkoxytrichlorosilanes | Self-assembly | Layered silicic acid-alcohol nanocomposites | Hydrolysis and polycondensation of the precursor lead to the formation of lamellar nanostructured materials. nii.ac.jp |

| Silicic acid | Poly-L-lysine | Nanostructured silica films | The patterned polymer templates the formation of nanostructured and interconnected silica coatings. nih.gov |

Fundamental Research on Thin Film Deposition from Silicic Acid Solutions

The deposition of thin silica films from silicic acid solutions is an area of significant research interest, with applications ranging from optical coatings to protective layers. researchgate.netscielo.br Various techniques have been developed to deposit silica films, including liquid-phase deposition (LPD) and reactive layer-by-layer (LBL) deposition. researchgate.netnih.gov

In the LPD process, silica films can be grown on a substrate immersed in a supersaturated solution of silicic acid. researchgate.net The morphology and optical properties of the deposited films can be controlled by parameters such as the reaction time, temperature, and the composition of the solution. researchgate.net This method allows for the formation of uniform and dense silica films with high transparency in the visible wavelength region. researchgate.net

The reactive LBL deposition technique offers a versatile approach for building up nanocomposite films with precise control over their thickness and composition. acs.org This method involves the alternating deposition of a polycation and a silicic acid solution. nih.govacs.org The polycation layer promotes the condensation of silicic acid, leading to the formation of a silica-polymer composite film. acs.org The film thickness increases linearly with the number of deposition cycles, allowing for the fabrication of films with tailored properties. acs.org

Fundamental studies in this area focus on understanding the interactions between the silicic acid species and the substrate or the polymer layers, as well as the kinetics of film growth. nih.govacs.org For instance, research has shown that in blended precursor solutions containing both silicic acid and a titanium complex, there can be preferential incorporation of silica into the growing film. nih.gov The composition of the resulting film, in turn, influences its electrochemical properties. nih.gov

Emerging Research Avenues and Future Directions

Integration of Advanced Spectroscopic and Computational Techniques for Complex System Analysis

The inherent instability of orthosilicic acid in aqueous solutions has historically made its characterization challenging. However, recent breakthroughs in non-aqueous synthesis have allowed for its isolation and detailed structural analysis using advanced methods. Single crystal X-ray and neutron diffraction studies have provided precise measurements of the molecular structure of orthosilicic acid, offering unprecedented insight into its bond lengths and angles.

Computational chemistry is another powerful tool being leveraged to understand the behavior of silicon compounds. Electronic structure calculations and statistical rate theory are employed to model complex chemical pathways, such as the formation of silicic acid from silicon dioxide (SiO2) in the upper atmosphere and its subsequent polymerization to form meteoric smoke particles nih.gov. These computational models complement experimental data, providing a more complete picture of reaction kinetics and mechanisms that are difficult to observe directly.

Structural Properties of Crystalline Orthosilicic Acid

Bond distances and angles of orthosilicic acid as determined by diffraction studies. These precise measurements are crucial for benchmarking computational models and understanding the compound's reactivity.

| Parameter | Bond/Angle | Distance (Å) / Angle (°) (X-ray) | Distance (Å) / Angle (°) (Neutron) |

|---|---|---|---|

| Bond Distance | Si1-O1 | 1.610 | 1.6186 |

| Bond Distance | Si1-O2 | 1.621 | 1.6258 |

| Bond Distance | O1-H1 | 0.946 | 0.84 |

| Bond Distance | O2-H2 | 0.950 | 0.84 |

| Bond Angle | O1-Si1-O1* | 113.3 | 112.36 |

| Bond Angle | O1-Si1-O2 | 107.39 | 108.21 |

Exploration of Trihydrogen Orthosilicate (B98303) Behavior in Non-Aqueous or Extremophilic Conditions

Non-Aqueous Environments: Research has demonstrated that orthosilicic acid can be selectively synthesized and stabilized in certain organic solvents, a feat not possible in water where it quickly condenses. Using amide or urea solvents and carefully controlling acidity, stable solutions of orthosilicic acid can be prepared at relatively high concentrations (up to 0.13 M) via the hydrolysis of tetraalkoxysilanes. This breakthrough allows for the study of its intrinsic properties and reactivity, and opens pathways for using it as a building block for advanced silicon-based materials like silicates, zeolites, and silicones through controlled, stepwise transformations.

Extremophilic Environments: Silicon chemistry is integral to life and geology in extreme environments. In hydrothermal vent systems, geothermally heated water rich in dissolved minerals, including silica (B1680970), is discharged from the seabed wikipedia.org. As these hot, silica-saturated fluids mix with cold bottom waters, amorphous silica precipitates, forming towering structures and deposits usgs.gov. These siliceous structures create unique habitats that can host and even become fossilized records of extremophilic microbial communities usgs.govnih.gov. The high concentration of silica in some vent waters is a key environmental factor that can drive the settlement and growth of specific organisms, such as sponge communities, which use silica as a structural material tandfonline.com. The study of these environments provides insights into biogeochemical cycles and the limits of life on Earth nih.gov.

Development of Novel Sensor Technologies for In Situ Orthosilicic Acid Detection

The detection and quantification of dissolved silica, primarily in the form of orthosilicic acid, is critical for a wide range of applications, from industrial process control to environmental monitoring. Traditional detection relies on the well-established colorimetric molybdenum blue method, where soluble silica reacts with a molybdate (B1676688) reagent to form a colored complex oregonstate.edu. While effective, this method often requires sample collection and laboratory analysis oregonstate.eduicm.edu.pl.

To meet the need for real-time data, a variety of in-situ sensor technologies have been developed. Online silica analyzers are now essential in industries like power generation and semiconductor manufacturing youtube.commt.com. In power plants, they monitor silica levels in boiler water to prevent the formation of hard, insulating scale on turbine blades, which reduces thermal efficiency and can lead to equipment failure youtube.com. In the microelectronics industry, these sensors ensure the purity of ultrapure water (UPW), as silica contamination can cause defects during wafer fabrication mt.comhoriba.com.

More recent innovations include submersible, lab-on-a-chip sensors that use microfluidic technology to perform high-precision wet-chemical analysis directly in the field clearwatersensors.comaquaticsensors.com. These devices are portable, can be deployed for extended periods, and offer high sensitivity for environmental and oceanographic research aquaticsensors.com. For detecting extremely low concentrations, advanced methods such as "Magnesium Induced Co-precipitation" (MAGIC) have been developed to preconcentrate silicic acid from seawater, lowering the detection limit into the nanomolar range researchgate.net.

Comparison of Orthosilicic Acid / Dissolved Silica Detection Technologies

An overview of different methods used to detect and quantify dissolved silica, highlighting their primary applications and key characteristics.

| Technology | Detection Principle | Primary Application | Key Features |

|---|---|---|---|

| Colorimetry (Molybdenum Blue) | Spectrophotometric measurement of silicomolybdate complex | Laboratory analysis, dietary supplements, water testing oregonstate.eduicm.edu.pl | Well-established, sensitive, but requires sample preparation oregonstate.edu |

| Online Industrial Analyzers | Automated colorimetric or optical methods | Power generation, semiconductor manufacturing youtube.commt.comhoriba.com | Continuous, real-time monitoring; process control; high sensitivity mt.comhoriba.com |

| Microfluidic / Lab-on-Chip Sensors | Miniaturized wet-chemical analysis | Environmental and marine monitoring clearwatersensors.comaquaticsensors.com | Portable, submersible, low reagent consumption, long-term deployment clearwatersensors.comaquaticsensors.com |

| MAGIC Pre-concentration | Co-precipitation followed by spectrophotometry | Oceanographic research (low concentration seawater) researchgate.net | Achieves nanomolar detection limits, high accuracy researchgate.net |

Interdisciplinary Approaches to Understand Silicon's Role in Earth Systems and Material Innovation

Understanding the full impact of silicon requires an interdisciplinary approach that connects Earth sciences with materials science and technology.

Earth Systems: Silicon is a fundamental component of global biogeochemical cycles. As rocks weather, silica is slowly dissolved to form monosilicic acid (orthosilicic acid), which becomes available for uptake by organisms oregonstate.edu. In marine environments, diatoms extract this dissolved silica to construct their intricate cell walls wikipedia.org. On land, many plants, especially grasses, take up orthosilicic acid and deposit it as microscopic silica particles called phytoliths wikipedia.org. The study of these phytoliths forms a unique interdisciplinary field, connecting botany, ecology, and geology to understand past ecosystems and climates montana.edu. The silicon cycle is also linked to the global carbon cycle, as the growth of diatoms in the ocean contributes significantly to the export of organic carbon to the deep sea, a key process in carbon sequestration.

Material Innovation: Silicon is the cornerstone of modern technology. Its semiconductor properties are the basis for the microchips that power nearly all electronic devices clearwatersensors.com. Beyond electronics, silicon is essential for decarbonization efforts. It is the primary material in photovoltaic solar cells that convert sunlight into electricity and is a critical component in energy-efficient electronics the-microbiologist.com.

Ongoing research is pushing the boundaries of silicon-based materials. Innovations in producing high-purity silicon enhance its efficiency in both electronics and solar energy applications usgs.govclearwatersensors.com. Furthermore, new silicon compounds like Silicon Carbide (SiC) are being developed for high-power, high-temperature applications, such as in electric vehicles and advanced nuclear reactors, where conventional silicon cannot perform awi.denasa.gov. This continuous innovation in silicon materials underscores its versatility and critical importance to technological advancement and a sustainable future clearwatersensors.comthe-microbiologist.com.

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for trihydrogen orthosilicate, and how do reaction conditions influence crystallinity and purity?

- Methodological Answer : this compound can be synthesized via solid-state reactions, sol-gel processes, or hydrothermal methods. For example, solid-state synthesis involves calcining stoichiometric mixtures of precursors (e.g., SiO₂ and metal hydroxides) at 800–1000°C under controlled atmospheres. Crystallinity is highly dependent on sintering duration and temperature gradients, as rapid cooling may introduce amorphous phases . Purity is ensured by pre-drying precursors and using inert gas environments to avoid carbonate formation. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to validate phase purity .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- XRD : Essential for identifying crystal structure and phase purity. Compare observed diffraction patterns with reference data (e.g., JCPDS) to confirm orthosilicate tetrahedral geometry .

- FTIR : Detects Si-O vibrational modes (e.g., ~900–1100 cm⁻¹ asymmetric stretching) to confirm silicate network formation .

- SEM/EDS : Provides microstructural insights (e.g., grain size, porosity) and elemental composition mapping. Cross-validate with XRF for quantitative analysis .

- TGA/DSC : Assess thermal stability and hydration/dehydration behavior under controlled heating rates .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Trihydrogen orthosilicates may release alkaline residues upon hydrolysis, requiring pH-neutralizing protocols .

- Storage : Keep in airtight containers with desiccants to prevent hydration, which alters reactivity .

Advanced Research Questions

Q. How can experimental designs assess this compound’s stability under varying thermal and chemical conditions?

- Methodological Answer :

- Thermal Stability : Conduct in situ XRD or Raman spectroscopy during controlled heating (e.g., 25–1000°C) to monitor phase transitions. Use TGA coupled with mass spectrometry to identify gaseous byproducts (e.g., H₂O, CO₂) .

- Chemical Stability : Immerse samples in acidic/alkaline solutions (pH 1–14) and analyze leachate via ICP-OES for ion dissolution rates. Surface modifications (e.g., ball milling) enhance resistance to corrosive environments .

Q. What methodological approaches resolve contradictions in reported sorption capacities of this compound for gases like CO₂?

- Methodological Answer :

- Kinetic Modeling : Apply the shrinking core model (SCM) to differentiate rate-limiting steps (e.g., diffusion vs. surface reaction). For example, CO₂ sorption in Li₄SiO₄ follows SCM with activation energies ~80–120 kJ/mol, but doping with Al³⁺ alters diffusion pathways .

- Variable Control : Standardize testing parameters (e.g., CO₂ partial pressure, particle size distribution) to minimize discrepancies. Use BET surface area analysis to correlate porosity with sorption efficiency .

Q. How does transition-metal co-doping (e.g., Bi³⁺/Mn²⁺) influence the luminescent properties of this compound-based phosphors?

- Methodological Answer :

- Energy Transfer Analysis : Synthesize co-doped phosphors via solid-state reactions and measure photoluminescence (PL) spectra under UV excitation. Calculate energy transfer efficiency (η) using:

where τ is the luminescence lifetime. Bi³⁺→Mn²⁺ transfer in Ba₉La₂Si₆O₂₄:Bi³⁺/Mn²⁺ achieves η > 60%, enabling tunable emission from blue-green to red .

- Crystallographic Effects : Use Rietveld refinement to assess dopant-induced lattice distortions, which modify crystal field splitting and emission wavelengths .

Q. What computational and experimental strategies validate the kinetic behavior of this compound in catalytic applications?

- Methodological Answer :

- DFT Simulations : Model surface adsorption energies and reaction pathways for catalytic cycles (e.g., CO₂ reduction). Compare with experimental activation energies from Arrhenius plots .

- In Situ Spectroscopy : Employ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to identify intermediate species during catalytic reactions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported XRD patterns for this compound hydrates?

- Methodological Answer :

- Hydration State Calibration : Correlate XRD data with TGA mass loss profiles to differentiate anhydrous (e.g., SiO₄⁴⁻) and hydrated (e.g., Si₂O₇⁶⁻·nH₂O) phases. For example, peaks at 2θ = 28.5° and 32.1° may indicate varying H₂O content .

- Rietveld Refinement : Account for preferred orientation and amorphous content in diffraction data to improve structural accuracy .